Cas no 2034414-69-0 (2-(2-fluorophenoxy)-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}acetamide)

2-(2-Fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a fluorinated pyrazine-pyrazole derivative exhibiting potential as a bioactive compound. Its molecular structure combines a fluorophenoxy moiety with a pyrazine-substituted pyrazole core, suggesting utility in medicinal chemistry and pharmacological research. The fluorine atom enhances metabolic stability and binding affinity, while the pyrazine-pyrazole scaffold offers versatility for interactions with biological targets. This compound may serve as an intermediate in the synthesis of novel therapeutic agents, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. Suitable for controlled research applications, it requires handling under standard laboratory safety protocols.
2-(2-fluorophenoxy)-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}acetamide structure
2034414-69-0 structure
Product name:2-(2-fluorophenoxy)-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}acetamide
CAS No:2034414-69-0
MF:C17H16FN5O2
MW:341.339646339417
CID:6343837
PubChem ID:119102672

2-(2-fluorophenoxy)-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenoxy)-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}acetamide
    • AKOS026694854
    • 2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
    • 2034414-69-0
    • 2-(2-fluorophenoxy)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
    • 2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
    • F6525-1248
    • Inchi: 1S/C17H16FN5O2/c18-13-3-1-2-4-16(13)25-12-17(24)21-8-10-23-9-5-14(22-23)15-11-19-6-7-20-15/h1-7,9,11H,8,10,12H2,(H,21,24)
    • InChI Key: PLPBPXDCFCNIRN-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1OCC(NCCN1C=CC(C2C=NC=CN=2)=N1)=O

Computed Properties

  • Exact Mass: 341.12880293g/mol
  • Monoisotopic Mass: 341.12880293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 81.9Ų

2-(2-fluorophenoxy)-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6525-1248-1mg
2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
2034414-69-0
1mg
$54.0 2023-09-08
Life Chemicals
F6525-1248-25mg
2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
2034414-69-0
25mg
$109.0 2023-09-08
Life Chemicals
F6525-1248-2μmol
2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
2034414-69-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6525-1248-5mg
2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
2034414-69-0
5mg
$69.0 2023-09-08
Life Chemicals
F6525-1248-20μmol
2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
2034414-69-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6525-1248-100mg
2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
2034414-69-0
100mg
$248.0 2023-09-08
Life Chemicals
F6525-1248-5μmol
2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
2034414-69-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6525-1248-10mg
2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
2034414-69-0
10mg
$79.0 2023-09-08
Life Chemicals
F6525-1248-10μmol
2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
2034414-69-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6525-1248-3mg
2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
2034414-69-0
3mg
$63.0 2023-09-08

2-(2-fluorophenoxy)-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}acetamide Related Literature

Additional information on 2-(2-fluorophenoxy)-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}acetamide

Chemical Compound 2034414-69-0: A Comprehensive Overview

The chemical compound with CAS No. 2034414-69-0, known as 2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide, is a complex organic molecule with significant potential in various fields, including pharmaceuticals and agrochemicals. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in modulating cellular pathways, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of 2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is characterized by a combination of functional groups that contribute to its bioactivity. The presence of a fluoro-substituted phenoxy group, along with the pyrazole and pyrazine rings, introduces versatility in its interactions with biological targets. These structural elements are critical in determining the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are essential for its potential therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets. For instance, molecular docking studies have revealed its potential to inhibit key enzymes involved in inflammatory pathways, suggesting its role in anti-inflammatory therapies. Additionally, the compound's ability to modulate ion channels has been explored, highlighting its potential in treating neurological disorders.

In the agricultural sector, 2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide has shown promise as a herbicide. Its mechanism of action involves interference with plant hormone signaling pathways, particularly auxin transport. Field trials have demonstrated its efficacy in controlling invasive weed species without significant adverse effects on crop plants, making it a candidate for sustainable pest management solutions.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have optimized synthetic routes by employing catalytic asymmetric synthesis and microwave-assisted reactions, which have significantly improved the efficiency of production processes. These advancements have made large-scale synthesis more feasible, paving the way for commercial applications.

From a regulatory perspective, CAS No. 2034414-69-0 has undergone extensive safety assessments to evaluate its toxicity profile. Acute and chronic toxicity studies have indicated that the compound exhibits low toxicity at therapeutic doses, which is a favorable attribute for its use in both medical and agricultural contexts. However, further long-term studies are required to fully understand its environmental impact and ensure compliance with global safety standards.

Looking ahead, the development of analogs and derivatives of 2-(2-fluorophenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is expected to expand its application scope. By modifying specific functional groups within the molecule, researchers aim to enhance its bioavailability and selectivity towards target molecules. Collaborative efforts between academic institutions and industry partners are driving innovation in this area, fostering a pipeline of novel compounds with improved therapeutic indices.

In conclusion, CAS No. 2034414-69-0 represents a significant advancement in chemical research due to its versatile structure and diverse biological activities. Its potential applications span across multiple industries, from pharmaceuticals to agriculture, underscoring the importance of continued research into its properties and mechanisms of action. As scientific understanding of this compound deepens, it is poised to make meaningful contributions to addressing global health and environmental challenges.

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